molecular formula C10H20ClNO2 B6589243 tert-butyl N-(4-chloro-2-methylbutan-2-yl)carbamate CAS No. 860025-99-6

tert-butyl N-(4-chloro-2-methylbutan-2-yl)carbamate

Cat. No.: B6589243
CAS No.: 860025-99-6
M. Wt: 221.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl N-(4-chloro-2-methylbutan-2-yl)carbamate: is a chemical compound known for its applications in organic synthesis and as a building block in pharmaceutical research. It is characterized by its tert-butyl carbamate group and a 4-chloro-2-methylbutan-2-yl substituent, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-chloro-2-methylbutan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with 4-chloro-2-methylbutan-2-yl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-(4-chloro-2-methylbutan-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a new carbamate derivative, while oxidation can introduce hydroxyl or carbonyl groups .

Scientific Research Applications

tert-butyl N-(4-chloro-2-methylbutan-2-yl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and protein modifications.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-(4-chloro-2-methylbutan-2-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

    tert-butyl carbamate: A simpler compound with similar reactivity but lacking the 4-chloro-2-methylbutan-2-yl group.

    tert-butyl N-(4-bromobutyl)carbamate: Similar structure but with a bromine atom instead of chlorine.

    tert-butyl N-(4-fluorobutyl)carbamate: Similar structure but with a fluorine atom instead of chlorine.

Uniqueness: tert-butyl N-(4-chloro-2-methylbutan-2-yl)carbamate is unique due to its specific substituents, which confer distinct chemical properties and reactivity. The presence of the 4-chloro-2-methylbutan-2-yl group makes it particularly useful in certain synthetic applications and research studies .

Properties

CAS No.

860025-99-6

Molecular Formula

C10H20ClNO2

Molecular Weight

221.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.